molecular formula C21H17N5O3S B2694284 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 877800-18-5

2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2694284
CAS No.: 877800-18-5
M. Wt: 419.46
InChI Key: OTJMJBIHKMOSRJ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted at the 3-position with a phenyl group and at the 5-position with a methyl group. A thioether linkage connects the 7-position of the heterocycle to an acetamide moiety, which is further substituted with a 4-nitrophenyl group.

Properties

IUPAC Name

2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-14-11-20(25-21(23-14)18(12-22-25)15-5-3-2-4-6-15)30-13-19(27)24-16-7-9-17(10-8-16)26(28)29/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJMJBIHKMOSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo-pyrimidine core, a thioether linkage, and a nitrophenyl acetamide moiety. The molecular formula is C18H18N4O2SC_{18}H_{18N_{4}O_{2}S}, and its structure can be represented as follows:

Structure 2(5 methyl 3 phenylpyrazolo 1 5 a pyrimidin 7 ylthio)N(4 nitrophenyl)acetamide\text{Structure }2-\left(\text{5 methyl 3 phenylpyrazolo 1 5 a pyrimidin 7 yl}\text{thio}\right)-N-\left(\text{4 nitrophenyl}\right)\text{acetamide}

Anti-inflammatory Effects

Research indicates that derivatives of pyrazolo-pyrimidines exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

CompoundIC50 (μM) against COX-2Reference
Celecoxib0.04 ± 0.01
This compoundTBDTBD

In vitro assays demonstrated that certain pyrazolo-pyrimidine derivatives significantly suppressed the production of prostaglandin E2 (PGE2), a key inflammatory mediator. The half-maximal inhibitory concentration (IC50) values for these compounds were comparable to or better than established anti-inflammatory drugs like diclofenac and indomethacin.

Anticancer Properties

The compound's potential as an anticancer agent is supported by its ability to modulate key signaling pathways involved in tumor progression. Specifically, it may influence the STAT3 and NF-kB pathways, which are critical in cancer cell proliferation and survival.

Recent studies have shown that chalcone derivatives can inhibit cancer cell growth by inducing apoptosis and suppressing angiogenesis through these pathways. While specific data on this compound is limited, related compounds have demonstrated promising results:

CompoundMechanismReference
Chalcone DerivativeInhibits STAT3/NF-kB signaling
Pyrazolo-pyrimidine AnalogInduces apoptosis in cancer cells

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of COX Enzymes : Similar compounds have been shown to inhibit COX enzymes, leading to reduced synthesis of pro-inflammatory mediators.
  • Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways such as STAT3 and NF-kB, which are involved in inflammation and cancer progression.
  • Induction of Apoptosis : By affecting cellular signaling, it may promote apoptosis in malignant cells.

Case Studies

Several studies have explored the biological activities of pyrazolo-pyrimidine derivatives:

  • Study on Anti-inflammatory Activity : In vivo tests using carrageenan-induced paw edema models showed significant reduction in inflammation for certain pyrazolo-pyrimidine derivatives compared to control groups treated with standard anti-inflammatories like indomethacin.
  • Anticancer Activity Assessment : In vitro studies on cancer cell lines demonstrated that specific derivatives could inhibit cell proliferation and induce apoptosis at low micromolar concentrations.

Comparison with Similar Compounds

Structural Modifications in the Acetamide Substituent

N-(3-Chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide ()
  • Key Difference : The 4-nitrophenyl group in the target compound is replaced with a 3-chloro-4-methylphenyl group.
  • Reduced electron-withdrawing effects may alter binding affinity to targets sensitive to electrostatic interactions.
N-{4-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide ()
  • Key Difference: A thioether (-S-) linkage is replaced with an amino (-NH-) group.
  • Reduced stability compared to thioethers, as amines are more prone to oxidation.

Modifications in the Pyrazolo[1,5-a]pyrimidine Core

F-DPA and DPA-714 ()
  • F-DPA : N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide.
  • DPA-714 : Features a 4-(2-fluoroethoxy)phenyl group.
  • Key Differences :
    • Fluorine substituents (electron-withdrawing but less polar than nitro) enhance metabolic stability and blood-brain barrier penetration.
    • The 5,7-dimethylpyrazolo[1,5-a]pyrimidine core in F-DPA and DPA-714 may alter steric interactions compared to the 5-methyl-3-phenyl substitution in the target compound.
Triazolo[1,5-a]pyrimidine Derivatives (, Compound 3)
  • Example: 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-benzamide.
  • Key Difference : Replacement of pyrazolo[1,5-a]pyrimidine with triazolo[1,5-a]pyrimidine.
  • Altered electronic properties may affect binding to kinase targets or nucleic acids.

Functional Group Variations in Related Heterocycles

Pyrazole-4-carbonitrile Derivatives ()
  • Example: 5-ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (Compound 15a).
  • Key Differences : A pyrazole ring replaces the pyrazolopyrimidine core, and a nitrile group is introduced.
  • Impact: The nitrile group may act as a hydrogen bond acceptor, influencing enzyme inhibition (e.g., kinase targets).
Thiadiazol Derivatives ()
  • Example : N-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide.
  • Key Difference : Thiadiazole ring instead of pyrazolopyrimidine.
  • Impact :
    • Sulfur in the thiadiazole enhances aromatic stability and may improve resistance to metabolic degradation.
    • Structural rigidity could limit conformational flexibility during target binding.

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